Magnesium propionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

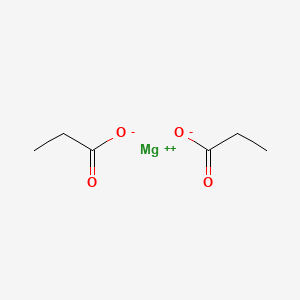

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O2.Mg/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQJGTPWCKCEOQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].CCC(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204232 | |

| Record name | Magnesium propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-27-7 | |

| Record name | Magnesium propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699E2A173P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Magnesium Propionate Powder

Foreword

For researchers, scientists, and drug development professionals, a comprehensive understanding of the physical properties of an active pharmaceutical ingredient (API) or excipient is fundamental to formulation development, manufacturing, and ensuring product quality and performance. Magnesium propionate, a compound with significant applications in the pharmaceutical and food industries, is no exception. This technical guide provides an in-depth exploration of the core physical characteristics of this compound powder, moving beyond a simple recitation of values to explain the causality behind experimental choices and to provide actionable, field-proven protocols for their characterization. Every protocol described herein is designed as a self-validating system, grounded in authoritative pharmacopeial standards to ensure scientific integrity and reproducibility.

Core Physicochemical Identity

This compound is the magnesium salt of propionic acid. Its identity is established by its chemical formula and molecular weight, which are foundational to any further physical or chemical analysis.

This organic salt structure, with a divalent magnesium ion and two propionate anions, dictates many of its macroscopic physical properties, from its high water solubility to its crystalline nature.

Macroscopic and Microscopic Properties

The observable and measurable physical attributes of this compound powder are critical for its handling, processing, and performance in final formulations.

Appearance and Organoleptic Properties

A visual and olfactory assessment is the first step in the physical characterization of any raw material.

-

Appearance: this compound is a white to off-white crystalline powder.[2][3] This characteristic is an important initial indicator of material purity.

-

Odor: It possesses a faint, soapy odor.[2][3] This is a result of its propionic acid origin, though the salt formation neutralizes the typically pungent odor of the free acid. Some specifications may classify it as odorless under standard conditions.[2]

Solubility Profile

Solubility is a critical parameter for drug development, influencing bioavailability and formulation design.

-

Water Solubility: this compound is highly soluble in water.[3] One source specifies a solubility of 1000 g/L at 20°C.[3] This high aqueous solubility is attributed to the organic nature of the propionate anion, which facilitates strong hydration interactions.[3]

A summary of the key physical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀MgO₄ | [1][2] |

| Molecular Weight | 170.45 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Odor | Faint, soapy odor | [2][3] |

| Water Solubility | Highly soluble (1000 g/L at 20°C) | [3] |

| Melting Point | Approximately 304°C | |

| Hygroscopicity | Slightly hygroscopic | [3] |

Thermal and Hygroscopic Characteristics

The behavior of this compound powder under varying temperature and humidity is crucial for determining appropriate storage and handling conditions.

Melting Point

The melting point is a key indicator of purity and thermal stability. This compound exhibits a relatively high melting point of approximately 304°C, reflecting the stability of its ionic crystal lattice.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact the stability, flowability, and performance of a powder. This compound is classified as slightly hygroscopic, meaning it has a moderate tendency to absorb atmospheric moisture.[3] This property necessitates storage in airtight containers to prevent moisture-induced caking and potential degradation.

Powder and Bulk Properties

The collective behavior of this compound particles is critical for pharmaceutical manufacturing processes such as blending, flow, and compaction.

Density

-

Bulk Density: This is the density of the powder in a loose, untapped state, and it accounts for the inter-particulate void volume.

-

Tapped Density: This is the density of the powder after being subjected to a standardized tapping procedure, which consolidates the powder and reduces the inter-particulate void volume.

The relationship between bulk and tapped density provides insights into the powder's flowability and compressibility.

Powder Flow

The flow properties of a powder are crucial for ensuring uniform die filling during tableting and consistent dosing. While specific powder flow data for this compound is not detailed here, it can be characterized using standard methods outlined in the European Pharmacopoeia (Ph. Eur.) chapter 2.9.36, which includes tests for angle of repose, compressibility index (Carr's Index), and flow through an orifice.[4]

Crystallinity

While it is known to be a crystalline solid, a specific, publicly available Powder X-ray Diffraction (PXRD) pattern for this compound was not identified in the literature at the time of this guide's compilation. PXRD is a powerful technique for characterizing the crystalline structure of a material and can be used to identify different polymorphic forms. The absence of a reference pattern in common databases indicates a potential data gap in the public domain.

Experimental Protocols for Physical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of key physical properties of this compound powder, based on United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) general chapters.

Determination of Melting Range (Adapted from USP <741>)

This protocol describes the determination of the melting range using a capillary method.[5][6][7][8]

Experimental Workflow:

Caption: Workflow for Melting Range Determination.

Protocol:

-

Sample Preparation:

-

Ensure the this compound powder is thoroughly dry. If necessary, dry the sample in a desiccator over a suitable drying agent.

-

If the powder is not already fine, gently pulverize it to a fine powder using a mortar and pestle.

-

Charge a capillary tube (as specified in USP <741>) with the dry powder to a packed column height of 2.5–3.5 mm by tapping the tube on a hard surface.[6]

-

-

Measurement (Apparatus I):

-

Heat the bath of the melting point apparatus to a temperature approximately 10°C below the expected melting point of this compound.

-

Adjust the heating rate to a rise of 1 ± 0.5°C per minute.[7]

-

Insert the charged capillary tube into the apparatus when the temperature is about 5°C below the lower limit of the expected melting range.[6][7]

-

Record the temperature at which the column of powder is observed to collapse against the side of the capillary tube. This is the onset of melting.

-

Continue heating and record the temperature at which the substance is completely melted and transformed into a clear liquid. This is the clear point.

-

The melting range is the interval between the onset and the clear point.

-

Determination of Bulk and Tapped Density (Adapted from USP <616>)

This protocol outlines the procedure for measuring the bulk and tapped density of this compound powder.[9][10][11][12][13]

Experimental Workflow:

Caption: Workflow for Bulk and Tapped Density Determination.

Protocol:

-

Bulk Density (Method I):

-

If necessary, pass the this compound powder through a 1.0 mm sieve to break up any agglomerates.[9]

-

Accurately weigh approximately 100 g (noted as 'm') of the powder.[9]

-

Gently introduce the weighed powder into a dry 250 mL graduated cylinder without compacting it.[9]

-

Carefully level the powder bed without compacting and read the unsettled apparent volume (V₀) to the nearest graduated unit.[12]

-

Calculate the bulk density using the formula: Bulk Density = m / V₀.

-

-

Tapped Density:

-

Mount the graduated cylinder containing the powder from the bulk density measurement onto a mechanical tapping apparatus.[9]

-

Operate the apparatus for a specified number of taps (e.g., 500 taps). Read the corresponding volume.[9]

-

Continue tapping for an additional number of taps (e.g., 750 more for a total of 1250) and read the volume.

-

If the difference between the two volume readings is less than 2%, the final reading is the tapped volume (Vf). If the difference is greater, continue tapping in increments until the difference between successive measurements is less than 2%.

-

Calculate the tapped density using the formula: Tapped Density = m / Vf.

-

Determination of Water Content (Adapted from USP <921>, Method I - Titrimetric)

This protocol describes the determination of water content using the Karl Fischer titration method.[14][15][16][17][18]

Experimental Workflow:

Caption: Workflow for Water Content Determination by Karl Fischer Titration.

Protocol:

-

Apparatus Setup and Standardization:

-

Add a suitable anhydrous solvent (e.g., methanol) to the titration vessel of the Karl Fischer apparatus.

-

Titrate the solvent with the Karl Fischer reagent to the electrometric endpoint to neutralize any residual water in the vessel and solvent.[15]

-

Standardize the Karl Fischer reagent by titrating a known mass of a water standard (e.g., sodium tartrate dihydrate) to determine the water equivalence factor (F), in mg of water per mL of reagent.

-

-

Sample Analysis:

-

Quickly and accurately weigh a quantity of this compound powder, estimated to contain a suitable amount of water for the instrument's range, and introduce it into the conditioned titration vessel.

-

Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.

-

Record the volume of reagent consumed (V).

-

Calculate the percentage of water in the sample using the formula: Water (%) = (V × F) / (Weight of sample in mg) × 100

-

Conclusion

The physical properties of this compound powder are integral to its successful application in the pharmaceutical and food industries. Its high water solubility, thermal stability, and slightly hygroscopic nature are key characteristics that influence its formulation, processing, and storage. The standardized protocols provided in this guide, derived from authoritative pharmacopeial sources, offer a robust framework for the accurate and reproducible characterization of this versatile compound. A thorough understanding and a rigorous experimental approach to these physical properties will empower researchers and developers to optimize their formulations and ensure the quality and efficacy of their final products.

References

- 1. This compound | C6H10MgO4 | CID 6453238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wbcil.com [wbcil.com]

- 3. Buy this compound | 557-27-7 [smolecule.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. scribd.com [scribd.com]

- 6. thinksrs.com [thinksrs.com]

- 7. drugfuture.com [drugfuture.com]

- 8. m.youtube.com [m.youtube.com]

- 9. ftp.uspbpep.com [ftp.uspbpep.com]

- 10. usp.org [usp.org]

- 11. qualtechproductsindustry.com [qualtechproductsindustry.com]

- 12. usp.org [usp.org]

- 13. drugfuture.com [drugfuture.com]

- 14. uspbpep.com [uspbpep.com]

- 15. scribd.com [scribd.com]

- 16. drugfuture.com [drugfuture.com]

- 17. mt.com [mt.com]

- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Whitepaper: A Comprehensive Guide to the Synthesis of Magnesium Propionate from Propionic Acid

Abstract

Magnesium propionate, the magnesium salt of propionic acid, is a compound with significant applications in the pharmaceutical, food, and agricultural industries. It serves as an effective preservative, a therapeutic agent in veterinary medicine, and a component in drug delivery systems. The synthesis of high-purity this compound is therefore a critical process. This technical guide provides an in-depth exploration of the synthesis of this compound from propionic acid, focusing on the most prevalent and scalable acid-base neutralization method. We will dissect the reaction mechanisms, provide detailed, field-tested protocols, and discuss process optimization, purification, and characterization techniques. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this synthesis, grounded in scientific principles and practical expertise.

Introduction to this compound

This compound [Mg(CH₃CH₂COO)₂] is a white, crystalline solid that is readily soluble in water. Its utility stems from the biological roles of both its constituent ions. The propionate anion is a potent antifungal agent, while the magnesium cation is an essential mineral for numerous physiological functions.

1.1 Key Applications

-

Food and Feed Preservative: It is used to prevent mold growth in a variety of products, including baked goods, cheese, and animal feed.

-

Pharmaceuticals: It has been explored for the treatment of metabolic ketosis in cattle and as a magnesium supplement.

-

Industrial Applications: It can be used as a raw material in the synthesis of other chemicals and as a component in certain catalysts.

1.2 Overview of Synthesis Strategies

The most direct and widely used method for synthesizing this compound is the acid-base neutralization reaction between propionic acid and a suitable magnesium base. The choice of the magnesium source is a critical process parameter, influencing reaction kinetics, cost, and impurity profiles. The primary candidates are:

-

Magnesium Oxide (MgO)

-

Magnesium Hydroxide [Mg(OH)₂]

-

Magnesium Carbonate (MgCO₃)

This guide will focus on these three common pathways, providing a comparative analysis to inform the selection process for specific laboratory or industrial applications.

Synthesis via Acid-Base Neutralization: Mechanisms and Protocols

The fundamental reaction involves the proton from the carboxylic acid group of propionic acid reacting with a base to form water (and carbon dioxide in the case of carbonate), leaving the propionate anion and magnesium cation to form the salt.

2.1 Reaction Mechanisms

-

With Magnesium Oxide: 2 CH₃CH₂COOH + MgO → Mg(CH₃CH₂COO)₂ + H₂O This reaction is often slower due to the low solubility and lattice energy of MgO. The reaction rate is highly dependent on the surface area and reactivity of the magnesium oxide used.

-

With Magnesium Hydroxide: 2 CH₃CH₂COOH + Mg(OH)₂ → Mg(CH₃CH₂COO)₂ + 2 H₂O Magnesium hydroxide is more reactive than MgO, leading to a faster reaction. It is a common choice for this synthesis.

-

With Magnesium Carbonate: 2 CH₃CH₂COOH + MgCO₃ → Mg(CH₃CH₂COO)₂ + H₂O + CO₂ (g) This reaction is typically vigorous due to the evolution of carbon dioxide gas. This effervescence can be a useful visual indicator of reaction progress, but it also requires careful control to prevent frothing and loss of material.

The overall workflow for these neutralization reactions can be visualized as follows:

Caption: General workflow for this compound synthesis.

2.2 Detailed Experimental Protocol (Using Magnesium Hydroxide)

This protocol describes a representative lab-scale synthesis. The quantities can be scaled as needed, with appropriate adjustments to equipment and reaction time.

Materials:

-

Propionic Acid (≥99%)

-

Magnesium Hydroxide (reagent grade)

-

Deionized Water

-

Beakers, magnetic stirrer, heating mantle, pH meter/strips

-

Filtration apparatus (Buchner funnel, vacuum flask)

Procedure:

-

Reagent Preparation:

-

In a 1 L beaker, prepare a slurry by suspending 58.3 g (1.0 mole) of magnesium hydroxide in 300 mL of deionized water.

-

In a separate container, carefully measure 148.2 g (2.0 moles) of propionic acid.

-

-

Reaction:

-

Place the beaker containing the magnesium hydroxide slurry on a magnetic stirrer with a heating mantle. Begin stirring to ensure the slurry is homogeneous.

-

Slowly add the propionic acid to the slurry in small portions over a period of 30-60 minutes. Causality: A slow addition rate is critical to control the exothermic nature of the neutralization reaction and maintain a manageable temperature (ideally below 60°C).

-

After the addition is complete, gently heat the mixture to 70-80°C for 1-2 hours to ensure the reaction goes to completion.

-

Periodically check the pH of the solution. The target is a neutral pH (around 7.0). If the solution is still acidic, it indicates unreacted propionic acid. If basic, it may indicate excess magnesium hydroxide.

-

-

Purification and Isolation:

-

While the solution is still hot, perform a hot filtration to remove any unreacted magnesium hydroxide or other insoluble impurities.

-

Transfer the clear filtrate to a clean beaker and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the white crystals of this compound by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Dry the product in a vacuum oven at 60-80°C until a constant weight is achieved. The final product should be a fine, white crystalline powder.

-

2.3 Stoichiometric and Process Considerations

| Parameter | Magnesium Oxide (MgO) | Magnesium Hydroxide [Mg(OH)₂] | Magnesium Carbonate (MgCO₃) | Rationale & Expert Insight |

| Molar Ratio (Acid:Base) | 2 : 1 | 2 : 1 | 2 : 1 | Strict adherence to stoichiometry is key. A slight excess of the base is often used to ensure full conversion of the acid, followed by filtration. |

| Reaction Rate | Slow | Moderate to Fast | Fast (with gas evolution) | MgCO₃ provides the fastest reaction but requires careful control of foaming. MgO is often the slowest due to its poor solubility. |

| Temperature Control | Important (Exothermic) | Critical (Exothermic) | Critical (Exothermic + Gas) | External cooling may be necessary for larger batches, especially with MgCO₃, to prevent the reaction from running away. |

| Byproducts | Water | Water | Water + Carbon Dioxide | The CO₂ from MgCO₃ can help with mixing but poses a frothing risk. |

Characterization of this compound

To ensure the synthesis was successful and the product meets purity standards, several analytical techniques should be employed.

3.1 Spectroscopic Analysis (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is an excellent tool for confirming the formation of the salt. Key expected peaks include:

-

~2900-3000 cm⁻¹: C-H stretching from the ethyl group.

-

~1550-1610 cm⁻¹: Asymmetric stretching of the carboxylate (COO⁻) group. This is a key indicator of salt formation, as the C=O stretch of the original carboxylic acid (around 1710 cm⁻¹) should be absent.

-

~1410-1440 cm⁻¹: Symmetric stretching of the carboxylate (COO⁻) group.

3.2 Thermal Analysis (TGA)

Thermogravimetric Analysis (TGA) can be used to determine the thermal stability and the presence of any hydrated water molecules in the crystal structure. Anhydrous this compound is expected to be stable up to higher temperatures before decomposing.

Caption: Analytical workflow for product validation.

Safety and Handling

-

Propionic Acid: Corrosive and has a strong, pungent odor. Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).

-

Magnesium Compounds: Generally have low toxicity, but inhalation of dust should be avoided. Wear a dust mask when handling powdered magnesium oxide, hydroxide, or carbonate.

-

Reaction Hazards: The neutralization reaction is exothermic. For large-scale synthesis, a reactor with temperature control and pressure relief (especially when using MgCO₃) is essential.

Conclusion

The synthesis of this compound from propionic acid via acid-base neutralization is a robust and scalable process. The choice of the magnesium base is a critical decision that impacts reaction kinetics, safety, and cost. Magnesium hydroxide often represents a good balance of reactivity and safety. By carefully controlling stoichiometry, temperature, and reagent addition, and by employing appropriate purification and characterization techniques, high-purity this compound can be reliably produced to meet the stringent requirements of the pharmaceutical and food industries.

In-depth Technical Guide to the Crystal Structure Analysis of Magnesium Propionate

This guide provides a comprehensive technical overview of the crystal structure of magnesium propionate, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the experimental rationale and structural intricacies that define this important compound.

Introduction: The Significance of this compound's Crystalline Form

This compound (C₆H₁₀MgO₄) is a compound of significant interest across various industries, including pharmaceuticals, food preservation, and animal feed.[1] In the pharmaceutical sector, it serves as a bioavailable source of magnesium, an essential mineral for numerous physiological processes.[2] The solid-state structure of an active pharmaceutical ingredient (API) or excipient is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure of this compound is paramount for formulation development and ensuring product quality and efficacy.

While extensive crystallographic data on simple this compound remains elusive in publicly accessible databases, a detailed analysis of a more complex, yet structurally informative, derivative provides profound insights. This guide will focus on the experimentally determined crystal structure of hexaaquamagnesium(II) dipropionate bis(hexamethylenetetramine) tetrahydrate , --INVALID-LINK--₂·2(C₆H₁₂N₄)·4H₂O, and draw analogies to simpler magnesium carboxylates to build a comprehensive structural understanding.[3]

Experimentally Determined Crystal Structure: A Case Study

Recent research has successfully elucidated the crystal structure of a this compound complex involving hexamethylenetetramine (hmta), a versatile N-donor ligand.[3] This provides a robust model for understanding the coordination preferences of the magnesium ion and the role of the propionate anion in a crystalline environment.

Synthesis and Crystallization

The synthesis of the complex --INVALID-LINK--₂·2(C₆H₁₂N₄)·4H₂O is achieved through the reaction of this compound with hexamethylenetetramine in an aqueous solution.[3]

Experimental Protocol: Single Crystal Growth

-

Dissolution: Prepare separate aqueous solutions of this compound and hexamethylenetetramine.

-

Mixing: The solutions are mixed, typically in a 1:2 molar ratio of this compound to hmta.

-

Crystallization: The resulting solution is allowed to stand at room temperature. Slow evaporation of the solvent over several days yields single crystals suitable for X-ray diffraction analysis.

Rationale: The use of slow evaporation is a common and effective technique for growing high-quality single crystals. It allows for the gradual increase in solute concentration, promoting the orderly arrangement of molecules into a crystal lattice rather than rapid precipitation which would result in an amorphous solid or poorly crystalline powder.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Workflow for Single-Crystal X-ray Diffraction

Experimental workflow for single-crystal X-ray diffraction.

Crystallographic Data and Structural Details

The crystal structure of --INVALID-LINK--₂·2(C₆H₁₂N₄)·4H₂O was determined to be in the monoclinic space group P2₁ with the magnesium atom situated on an inversion center.[3]

Table 1: Crystallographic Data for the this compound-Hexamethylenetetramine Complex

| Parameter | Value |

| Chemical Formula | C₁₈H₅₄MgN₈O₁₄ |

| Formula Weight | 635.0 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | |

| a | Data not available in search results |

| b | Data not available in search results |

| c | Data not available in search results |

| β | Data not available in search results |

| Volume | Data not available in search results |

| Z | Data not available in search results |

Note: Specific unit cell dimensions were not available in the provided search results but would be found in the full publication or the corresponding Crystallographic Information File (CIF).

The Coordination Environment of the Magnesium Ion

A key finding of the structural analysis is the coordination geometry of the magnesium ion. The Mg²⁺ ion is not directly coordinated to the propionate anions. Instead, it is coordinated by six water molecules, forming a distinct hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺ .[3] This cationic complex exhibits a nearly perfect octahedral geometry.[3]

Coordination of the Mg²⁺ ion in the hexaaquamagnesium(II) complex.

The propionate anions (CH₃CH₂COO⁻) act as counter-ions, balancing the positive charge of the [Mg(H₂O)₆]²⁺ cation.[3] They are located in the outer coordination sphere along with the hexamethylenetetramine and additional water molecules.[3]

The Role of Propionate and Intermolecular Interactions

The crystal packing is stabilized by an extensive network of hydrogen bonds. The coordinated water molecules of the [Mg(H₂O)₆]²⁺ cation act as hydrogen bond donors, interacting with the carboxylate oxygen atoms of the propionate anions, the nitrogen atoms of the hexamethylenetetramine molecules, and the lattice water molecules.[3] This intricate network of non-covalent interactions dictates the overall three-dimensional supramolecular architecture of the crystal.

Structural Analogy: Insights from Simpler Magnesium Carboxylates

In the absence of a definitive crystal structure for simple this compound, a comparative analysis with structurally related magnesium carboxylates, such as magnesium acetate and magnesium formate, provides valuable predictive insights.

Magnesium Acetate Tetrahydrate

The crystal structure of magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O) has been well-characterized.[1] It crystallizes in the monoclinic space group P2₁/c.[1] Similar to the propionate-hmta complex, the magnesium ion is octahedrally coordinated by six oxygen atoms. However, in this case, the coordination sphere is comprised of four oxygen atoms from water molecules and two oxygen atoms from two different acetate anions.

Table 2: Crystallographic Data for Magnesium Acetate Tetrahydrate

| Parameter | Value |

| Chemical Formula | C₄H₁₄MgO₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 4.75 Å |

| b | 11.79 Å |

| c | 8.52 Å |

| β | 94.9° |

Magnesium Formate Dihydrate

Magnesium formate dihydrate (Mg(HCOO)₂·2H₂O) also crystallizes in the monoclinic space group P2₁/c.[2][4] Its structure is notable for having two distinct magnesium ion environments. One type of magnesium ion is coordinated by six oxygen atoms from six different formate anions. The other type is coordinated by four oxygen atoms from water molecules and two oxygen atoms from formate groups.[4]

Table 3: Crystallographic Data for Magnesium Formate Dihydrate

| Parameter | Value |

| Chemical Formula | C₂H₆MgO₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.69 Å |

| b | 7.18 Å |

| c | 9.39 Å |

| β | 97.6° |

Predicted Structure of Simple this compound

Based on these analogies, it is highly probable that in a simple hydrated form of this compound, the magnesium ion would also exhibit a six-coordinate, octahedral geometry. The coordinating ligands would likely be a combination of water molecules and propionate anions. The larger size of the propionate group compared to formate and acetate may influence the crystal packing and the specific coordination mode of the carboxylate (e.g., monodentate, bidentate, or bridging), potentially leading to the formation of coordination polymers.

Conclusion and Future Directions

The crystal structure of the hexaaquamagnesium(II) dipropionate bis(hexamethylenetetramine) tetrahydrate complex provides a definitive and detailed view of the coordination preferences of magnesium in the presence of propionate anions. The dominance of the stable [Mg(H₂O)₆]²⁺ cation is a key feature, with the propionate anions participating in the stabilization of the crystal lattice through an extensive hydrogen-bonding network.

While this serves as an excellent model, the determination of the crystal structure of anhydrous or simple hydrated this compound remains a critical area for future research. Such a study would provide a more direct understanding of the solid-state properties of this important pharmaceutical compound and would be invaluable for rational drug formulation and development.

References

An In-Depth Technical Guide to the Thermal Decomposition of Magnesium Propionate

This guide provides a comprehensive technical overview of the thermal decomposition of magnesium propionate, Mg(C₂H₅COO)₂. Synthesizing data from analogous compounds and established analytical methodologies, this document offers researchers, scientists, and drug development professionals a detailed understanding of the decomposition pathway, influencing factors, and experimental characterization of this important organometallic compound.

Introduction: The Significance of this compound

This compound is an organic salt formed from the reaction of magnesium ions with propionic acid.[1] It presents as a white crystalline powder and is utilized across various sectors, including as a preservative in food and animal feed due to its ability to inhibit the growth of mold and bacteria.[1][2] In the pharmaceutical industry, it serves as a source of magnesium in various formulations.[1] Understanding the thermal stability and decomposition characteristics of this compound is crucial for its application in manufacturing processes, ensuring product quality, and for predicting its behavior under various thermal stresses.

The Thermal Decomposition Pathway: A Multi-Step Process

While specific literature detailing the thermal decomposition of this compound is not abundant, a well-established pathway can be postulated based on the extensively studied thermal behavior of analogous metal carboxylates, particularly calcium propionate and magnesium acetate.[3][4] The decomposition is a multi-step process that is significantly influenced by the surrounding atmosphere.

Decomposition in an Inert Atmosphere (e.g., Nitrogen)

In an inert atmosphere, the thermal decomposition of this compound is expected to proceed through the following key stages, culminating in the formation of magnesium oxide as the final solid residue.

Step 1: Initial Decomposition to Magnesium Carbonate

Upon heating, this compound will decompose to form magnesium carbonate (MgCO₃) and volatile organic products.[3] For analogous metal propionates, the primary volatile organic product identified is 3-pentanone (diethyl ketone).[5] This initial decomposition is an endothermic process.[3]

The proposed reaction is: Mg(C₂H₅COO)₂(s) → MgCO₃(s) + CH₃CH₂COCH₂CH₃(g)

Step 2: Decomposition of Magnesium Carbonate to Magnesium Oxide

As the temperature is further increased, the intermediate magnesium carbonate decomposes to yield magnesium oxide (MgO) and carbon dioxide (CO₂).[3] This step is also endothermic.

The reaction is: MgCO₃(s) → MgO(s) + CO₂(g)

The overall decomposition in an inert atmosphere can be summarized as: Mg(C₂H₅COO)₂(s) → MgO(s) + CH₃CH₂COCH₂CH₃(g) + CO₂(g)

The following diagram illustrates the proposed decomposition pathway in an inert atmosphere:

Caption: Proposed decomposition pathway of this compound in an inert atmosphere.

Decomposition in an Oxidative Atmosphere (e.g., Air)

In the presence of oxygen, the decomposition pathway is altered, particularly concerning the volatile organic products. The process becomes significantly more exothermic due to the combustion of the organic components.[3]

Step 1: Initial Decomposition and Oxidation

The initial decomposition still leads to the formation of a magnesium carbonate intermediate. However, the evolved 3-pentanone will undergo combustion in the presence of oxygen, producing carbon dioxide and water.

Step 2: Decomposition of Magnesium Carbonate

The subsequent decomposition of magnesium carbonate to magnesium oxide and carbon dioxide remains the same as in an inert atmosphere.

The overall exothermic reaction in an oxidative atmosphere is: Mg(C₂H₅COO)₂(s) + 8O₂(g) → MgO(s) + 6CO₂(g) + 5H₂O(g)

The following diagram illustrates the proposed decomposition pathway in an oxidative atmosphere:

Caption: Proposed decomposition pathway of this compound in an oxidative atmosphere.

Experimental Characterization of Thermal Decomposition

A suite of thermoanalytical techniques is employed to investigate the thermal decomposition of this compound. These methods provide quantitative and qualitative data on the decomposition process.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for studying thermal decomposition. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting TGA curve provides information on the decomposition temperatures and the stoichiometry of the reactions.

Expected TGA Profile:

Based on the decomposition of analogous magnesium carboxylates, the TGA curve for this compound is expected to show distinct mass loss steps corresponding to the proposed decomposition pathway.

| Decomposition Stage | Expected Mass Loss (Inert Atmosphere) |

| Step 1: Mg(C₂H₅COO)₂ → MgCO₃ | ~50.5% |

| Step 2: MgCO₃ → MgO | ~25.8% (of initial mass) |

| Total Mass Loss | ~76.3% |

Note: These are theoretical values. Actual mass losses may vary depending on experimental conditions and sample purity.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the endothermic or exothermic nature of the decomposition processes.

Expected DSC Profile:

-

Inert Atmosphere: Endothermic peaks corresponding to the decomposition of this compound to magnesium carbonate, and the subsequent decomposition of magnesium carbonate to magnesium oxide.

-

Oxidative Atmosphere: A large exothermic peak corresponding to the initial decomposition and combustion of the organic portion of the molecule, followed by an endothermic peak for the decomposition of magnesium carbonate.

Evolved Gas Analysis (EGA)

Evolved Gas Analysis (EGA) techniques, such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR), are crucial for identifying the volatile products released during decomposition.

-

TGA-MS: Would be used to detect the mass-to-charge ratios of the evolved gases, allowing for the identification of 3-pentanone, carbon dioxide, and water.

-

TGA-FTIR: Would provide infrared spectra of the evolved gases, enabling the identification of functional groups and specific compounds.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used to characterize the thermal decomposition of this compound.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a TGA crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Select the desired atmosphere (high purity nitrogen for inert conditions, or air for oxidative conditions).

-

Set the gas flow rate (typically 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 800 °C).

-

-

Data Analysis:

-

Plot the sample mass (or percentage of initial mass) as a function of temperature.

-

Determine the onset and peak temperatures of each mass loss step from the derivative of the TGA curve (DTG curve).

-

Calculate the percentage mass loss for each step.

-

Protocol for Evolved Gas Analysis using TGA-MS

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Apparatus: A Thermogravimetric Analyzer coupled to a Mass Spectrometer via a heated transfer line.

Procedure:

-

Follow the TGA protocol as described above.

-

Mass Spectrometer Setup:

-

Set the MS to scan a relevant mass-to-charge (m/z) range (e.g., 10-200 amu).

-

Monitor specific m/z values corresponding to expected products (e.g., m/z 86 for 3-pentanone, m/z 44 for CO₂, m/z 18 for H₂O).

-

-

Data Analysis:

-

Correlate the evolution of specific m/z signals with the mass loss steps observed in the TGA data.

-

Analyze the mass spectra of the evolved gases to confirm the identity of the decomposition products.

-

The following diagram illustrates a typical experimental workflow for TGA-MS analysis:

Caption: Experimental workflow for TGA-MS analysis of this compound.

Kinetic Analysis of Decomposition

The kinetics of the thermal decomposition of this compound can be investigated using data obtained from TGA experiments performed at multiple heating rates. Isoconversional methods, such as the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods, can be applied to determine the activation energy of the decomposition process as a function of the extent of conversion. This provides valuable insights into the reaction mechanism.[6]

Safety Considerations

This compound is generally considered to be of low toxicity.[7] However, standard laboratory safety practices should always be followed. When heated to decomposition, it may emit fumes of carbon monoxide and magnesium oxide.[1] Therefore, all thermal decomposition experiments should be conducted in a well-ventilated area, preferably within a fume hood.

Conclusion

The thermal decomposition of this compound is a complex, multi-step process that is highly dependent on the surrounding atmosphere. By drawing parallels with well-studied analogous compounds, a clear and detailed decomposition pathway can be proposed. In an inert atmosphere, decomposition likely proceeds via a magnesium carbonate intermediate to magnesium oxide, with the primary volatile organic product being 3-pentanone. In an oxidative atmosphere, the process is exothermic due to the combustion of the organic components. A comprehensive understanding of this process, achievable through the application of advanced thermoanalytical techniques such as TGA, DSC, and EGA, is essential for the effective and safe utilization of this compound in its various industrial and pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [Determination of propionic acid and its salts in food by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Pronged Antifungal Efficacy of Magnesium Propionate: A Mechanistic and Methodological Guide

Foreword: Re-evaluating a Classic Preservative in an Era of Evolving Fungal Threats

For decades, propionates have been a cornerstone of antifungal strategies in the food and feed industries. Their broad-spectrum efficacy, safety profile, and cost-effectiveness have made them indispensable. However, a deep, mechanistic understanding of how these simple molecules exert their potent fungicidal and fungistatic effects is often underappreciated. This technical guide moves beyond a superficial acknowledgment of magnesium propionate's preservative capabilities. It aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core mechanisms of action, focusing on the distinct yet synergistic roles of the propionate and magnesium ions. By synthesizing established research with practical, field-proven experimental insights, this document serves as both a detailed whitepaper and a hands-on guide for the rigorous scientific investigation of this and other antifungal compounds.

I. The Propionate Moiety: A Multi-faceted Assault on Fungal Viability

The primary antifungal activity of this compound resides in the propionate component. It is not a simple, single-target inhibitor but rather a disruptor of multiple, fundamental cellular processes. The mechanism can be broadly categorized into two interconnected pathways: the induction of programmed cell death (apoptosis) and the catastrophic interference with cellular metabolism.

A. Induction of Mitochondria-Mediated Apoptosis

Contrary to the notion of a simple chemical burn, propionic acid and its salts trigger a sophisticated, internally-driven cell death cascade in fungi, akin to apoptosis in higher organisms.[1][2][3][4] This process is orchestrated through the mitochondria, the cell's powerhouses, turning them into engines of destruction.

-

Cytoplasmic Acidification and Initial Stress: As a weak acid, propionic acid in its undissociated form readily passes through the fungal cell membrane.[5][6] Once inside the higher pH of the cytoplasm, it dissociates, releasing protons and lowering the intracellular pH.[5] This initial stress is a key trigger for the subsequent apoptotic cascade.

-

Reactive Oxygen Species (ROS) Generation: A primary consequence of this intracellular stress is the accumulation of reactive oxygen species (ROS).[1][2][3] These highly reactive molecules, such as superoxide anions and hydrogen peroxide, cause widespread oxidative damage to cellular components, including lipids, proteins, and nucleic acids.

-

Metacaspase Activation and Mitochondrial Dysfunction: The surge in ROS activates metacaspases, which are ancestral proteases related to the caspases that execute apoptosis in animals.[1][4] This activation, coupled with oxidative stress, leads to a critical failure of mitochondrial function. Key events include:

-

Mitochondrial Membrane Depolarization: The integrity of the mitochondrial membrane is compromised, leading to a loss of the electrochemical gradient essential for ATP production.[1][2]

-

Calcium Ion Accumulation: Dysfunctional mitochondria can accumulate excessive calcium ions from the cytoplasm, further exacerbating mitochondrial stress.[1]

-

Cytochrome c Release: The damaged mitochondrial outer membrane releases cytochrome c into the cytoplasm.[1][2] This is a pivotal, often irreversible step in the apoptotic pathway.

-

-

Execution of Apoptosis: The released cytochrome c, in concert with other factors, activates downstream effectors that dismantle the cell in a controlled manner. This includes phosphatidylserine externalization on the cell membrane, followed by DNA and nuclear fragmentation, which are the hallmarks of late-stage apoptosis.[1][4]

Visualizing the Apoptotic Cascade

Caption: Mitochondria-mediated apoptosis induced by propionate.

B. Metabolic Disruption via Propionyl-CoA Accumulation

Beyond inducing apoptosis, propionate mounts a direct chemical attack on the fungus's central metabolism. Fungi can metabolize propionate, but this process can become a fatal liability in the presence of high concentrations of the antifungal agent.

-

Conversion to Propionyl-CoA: Inside the fungal cell, propionate is converted to propionyl-Coenzyme A (propionyl-CoA).[5][7]

-

Enzyme Inhibition: The excessive accumulation of propionyl-CoA becomes toxic as it competitively inhibits several crucial CoA-dependent enzymes that are vital for both glucose and propionate metabolism.[5][8] Key targets include:

-

Pyruvate Dehydrogenase: This enzyme is a critical link between glycolysis and the citric acid cycle. Its inhibition directly impacts energy production from glucose.[5]

-

Succinyl-CoA Synthetase: A key enzyme within the citric acid cycle.[5][8]

-

ATP Citrate Lyase: Important for biosynthetic pathways.[5]

-

This enzymatic blockade leads to a metabolic gridlock, starving the fungus of the energy required for growth and other essential functions.

Visualizing Metabolic Interference

Caption: Metabolic interference by propionyl-CoA accumulation.

II. The Role of the Magnesium Ion: A Catalyst for Efficacy

While the propionate moiety is the primary actor, the magnesium cation (Mg²⁺) is not merely a passive carrier. Magnesium is an essential mineral for all life, including fungi, where it plays critical roles in enzymatic reactions, ribosome stability, and cell wall integrity.[9][10][11] The introduction of this compound, therefore, presents a more complex challenge to the fungal cell than propionic acid or other propionate salts alone.

A. Established Roles of Magnesium in Fungal Physiology

-

Enzyme Cofactor: Magnesium is a crucial cofactor for hundreds of enzymes, including those involved in glycolysis, the Krebs cycle, and ATP synthesis.[11]

-

Cell Wall and Membrane Stability: Magnesium ions are important for maintaining the structural integrity of the fungal cell wall and membranes, in part by stabilizing negatively charged molecules like lipopolysaccharides in the outer membrane of some organisms.[12]

-

Regulation of Virulence: Intracellular magnesium levels and the function of magnesium transporters have been shown to regulate key virulence factors in pathogenic fungi, such as capsule and melanin production in Cryptococcus neoformans.[13]

B. Hypothesized Synergistic Mechanisms of this compound

The dual nature of magnesium as both an essential nutrient and a potential disruptor when present with propionate leads to several hypothesized mechanisms for the enhanced efficacy of this compound:

-

Disruption of Magnesium Homeostasis: Fungi possess sophisticated transporter systems to maintain intracellular magnesium homeostasis.[3][10][13] A sudden influx of Mg²⁺ from this compound could overwhelm these systems. This disruption could lead to toxic intracellular concentrations of magnesium, interfering with the very enzymatic processes it normally supports.

-

Potentiation of Membrane Disruption: While propionate's primary action is intracellular, it can cause some membrane damage.[14] The presence of divalent cations like Mg²⁺ can alter the physical properties of the cell membrane. It is plausible that magnesium ions could interact with membrane components in a way that facilitates the entry of the propionate ion, or exacerbates the membrane stress caused by propionate's activity.

-

Altered Cell Wall Integrity: Deprivation or excess of magnesium can lead to cell wall remodeling.[14][15] The influx of magnesium from this compound could trigger stress responses in the cell wall, potentially making it more susceptible to other stressors or antifungal agents. This is supported by findings that magnesium deprivation in Candida albicans leads to enhanced β-glucan exposure, a key component for immune recognition.[14][15]

III. Experimental Protocols for Mechanistic Investigation

To validate the proposed mechanisms of action and to quantitatively assess the antifungal activity of this compound, a suite of robust, well-defined experimental protocols is essential.

A. Determining Antifungal Potency: The Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the foundational method for quantifying the potency of an antifungal agent. It determines the lowest concentration of the agent that prevents the visible in vitro growth of a fungus.

Methodology: Broth Microdilution

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.

-

Prepare a suspension of fungal spores or yeast cells in sterile saline or buffered solution.

-

Adjust the suspension to a standardized concentration (e.g., using a spectrophotometer to achieve a specific optical density, corresponding to a known cell count).

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or the growth medium).

-

Perform a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., RPMI-1640 with MOPS buffer for yeasts).

-

-

Inoculation and Incubation:

-

Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include positive (fungus in medium without the agent) and negative (medium only) controls.

-

Incubate the plate at an appropriate temperature for the specific fungal species for a defined period (e.g., 24-48 hours).

-

-

Determination of MIC:

-

Visually inspect the plate for fungal growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Visualizing the MIC Assay Workflow

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

B. Quantifying Oxidative Stress: Reactive Oxygen Species (ROS) Detection

This assay measures the intracellular accumulation of ROS, a key event in propionate-induced apoptosis.

Methodology: Using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

-

Cell Preparation and Treatment:

-

Culture fungal cells to the mid-logarithmic growth phase.

-

Treat the cells with the desired concentration of this compound for a specified time. Include an untreated control.

-

-

Staining:

-

Harvest the cells and wash them with a suitable buffer (e.g., PBS).

-

Resuspend the cells in buffer containing DCFH-DA. This probe is cell-permeable and non-fluorescent.[16][17]

-

Incubate the cells in the dark to allow the probe to be taken up and deacetylated by intracellular esterases to the non-fluorescent DCFH.[18]

-

-

Detection:

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18]

-

Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope (excitation ~495 nm, emission ~529 nm).[19]

-

An increase in fluorescence in the treated cells compared to the control indicates an increase in ROS production.

-

C. Assessing Mitochondrial Health: Mitochondrial Membrane Potential (ΔΨm) Assay

This assay detects the depolarization of the mitochondrial membrane, a hallmark of mitochondrial dysfunction in apoptosis.

Methodology: Using Rhodamine 123

-

Cell Preparation and Treatment:

-

Culture and treat fungal cells with this compound as described for the ROS assay.

-

-

Staining:

-

Harvest and wash the cells.

-

Resuspend the cells in a buffer containing Rhodamine 123, a cationic fluorescent dye.[20]

-

Incubate the cells in the dark. The dye will accumulate in healthy, polarized mitochondria due to the negative membrane potential.

-

-

Detection:

-

Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

-

A decrease in fluorescence in the treated cells compared to the control indicates mitochondrial membrane depolarization, as the damaged mitochondria are unable to retain the dye.[20]

-

D. Detecting Apoptotic Execution: Metacaspase Activity Assay

This assay measures the activity of metacaspases, the proteases that execute apoptosis in fungi.

Methodology: Using a Fluorogenic Caspase Substrate

-

Cell Lysis:

-

Culture and treat fungal cells with this compound.

-

Harvest the cells and lyse them using a suitable lysis buffer to release the intracellular contents, including metacaspases.

-

-

Assay Reaction:

-

Detection:

-

Measure the fluorescence intensity over time using a fluorescence microplate reader.

-

An increase in fluorescence in the lysates from treated cells compared to controls indicates the activation of metacaspases.

-

IV. Concluding Remarks and Future Directions

This compound's antifungal mechanism is a compelling example of a dual-pronged attack. The propionate moiety acts as a potent inducer of mitochondria-mediated apoptosis and a disruptor of central metabolism. The magnesium ion, far from being a mere spectator, likely contributes to this efficacy by disrupting the fungus's own magnesium homeostasis and potentially weakening its cell wall and membrane defenses.

For researchers and drug development professionals, this detailed understanding opens up new avenues for investigation. Future research should focus on:

-

Directly quantifying the impact of Mg²⁺ on propionate uptake.

-

Investigating the expression of fungal magnesium transporters in response to this compound treatment.

-

Exploring potential synergistic effects of this compound with other antifungal agents that target the cell wall or membrane.

By continuing to dissect the intricate mechanisms of established antifungal agents like this compound, we can refine their application and pave the way for the development of novel, more effective antifungal therapies.

References

- 1. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 2. wbcil.com [wbcil.com]

- 3. researchgate.net [researchgate.net]

- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medium.com [medium.com]

- 8. inspirajournals.com [inspirajournals.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Magnesium transporter - Wikipedia [en.wikipedia.org]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. Widespread fungal–bacterial competition for magnesium lowers bacterial susceptibility to polymyxin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Investigation of Cryptococcus neoformans magnesium transporters reveals important role of vacuolar magnesium transporter in regulating fungal virulence factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Magnesium impairs Candida albicans immune evasion by reduced hyphal damage, enhanced β-glucan exposure and altered vacuole homeostasis | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. academic.oup.com [academic.oup.com]

- 19. assaygenie.com [assaygenie.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Redirecting [linkinghub.elsevier.com]

- 24. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

An In-Depth Technical Guide to the Hygroscopic Nature of Magnesium Propionate

Foreword: The Imperative of Understanding Hygroscopicity in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the interaction of a solid-state substance with atmospheric moisture is a critical parameter that dictates its stability, processability, and ultimately, its therapeutic efficacy. This guide provides a comprehensive technical overview of the hygroscopic nature of magnesium propionate (C₆H₁₀MgO₄), an organic salt utilized as a magnesium supplement and a preservative in pharmaceutical and food products.[1] While qualitatively classified as "slightly hygroscopic," a deeper, quantitative understanding of its behavior in the presence of moisture is paramount for researchers, formulation scientists, and drug development professionals.[1][2]

This document eschews a rigid template, instead adopting a structure that logically unfolds the scientific principles and practical methodologies for characterizing the hygroscopicity of a pharmaceutical powder like this compound. We will delve into the theoretical underpinnings of water sorption, present robust experimental protocols for its quantification, and discuss the profound implications of these findings on formulation strategies and product stability. While specific dynamic vapor sorption data for this compound is not publicly available, we will leverage data from analogous magnesium salts to illustrate key concepts and analytical interpretations, providing a framework for the rigorous evaluation of this important pharmaceutical ingredient.

This compound: A Physicochemical Profile

This compound is the magnesium salt of propionic acid.[2] It presents as a white crystalline powder and is recognized for its high solubility in water.[2] Its dual role as a nutritional supplement and a preservative makes it a versatile ingredient in various formulations.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀MgO₄ | [1] |

| Molecular Weight | 170.45 g/mol | [1] |

| Appearance | White crystalline powder | [1][2] |

| Hygroscopicity | Slightly hygroscopic | [1][2] |

| Solubility in Water | Highly soluble (>100 g/L at 25°C) | [2] |

| Regulatory Status | Generally Recognized as Safe (GRAS) by the FDA | [3] |

The term "slightly hygroscopic" provides a preliminary indication of its interaction with moisture. However, for robust pharmaceutical development, a more granular, quantitative assessment is essential. This necessitates the use of advanced analytical techniques to characterize its moisture sorption behavior across a range of humidity conditions.

The Phenomenon of Hygroscopicity: A Mechanistic Overview

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. This process can occur through two primary mechanisms:

-

Adsorption: The accumulation of water molecules on the surface of the solid. This is a surface phenomenon.

-

Absorption: The penetration of water molecules into the bulk structure of the solid, forming a solution or a hydrate.

The extent of hygroscopicity can range from slight moisture uptake on the surface to deliquescence, where the substance absorbs enough water to dissolve and form a liquid solution. Understanding the dominant mechanism and the critical thresholds for a given substance is crucial for predicting its behavior during manufacturing, packaging, and storage.

Figure 1: Fundamental mechanisms of hygroscopicity.

Quantifying Hygroscopicity: Methodologies and Protocols

A precise characterization of hygroscopic behavior requires robust analytical techniques. The following sections detail the primary methods employed in the pharmaceutical industry.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity (RH) at a constant temperature.[4][5] This powerful method provides both kinetic and equilibrium data on water sorption and desorption, allowing for the generation of a moisture sorption isotherm.[6]

3.1.1. The Moisture Sorption Isotherm: A Critical Fingerprint

The moisture sorption isotherm is a graphical representation of the equilibrium moisture content of a material as a function of water activity (or relative humidity) at a constant temperature. The shape of the isotherm provides valuable insights into the sorption mechanism.

Figure 2: Workflow for Dynamic Vapor Sorption (DVS) analysis.

3.1.2. Experimental Protocol: Dynamic Vapor Sorption (DVS) Analysis

The following is a generalized, yet detailed, protocol for the DVS analysis of a pharmaceutical powder.

-

Sample Preparation:

-

Accurately weigh 5-15 mg of the this compound powder into a clean, dry sample pan.

-

Ensure the sample is evenly distributed in the pan to maximize surface area exposure.

-

-

Instrument Setup:

-

Set the analysis temperature to a constant value, typically 25 °C, to mimic ambient conditions.

-

Program the desired relative humidity profile. A common approach is a stepwise increase in RH from 0% to 95% in 5% or 10% increments, followed by a corresponding stepwise decrease back to 0% RH.

-

-

Equilibration:

-

At each RH step, the instrument will hold the humidity constant until the sample mass reaches equilibrium. Equilibrium is typically defined as a change in mass over time ( dm/dt ) of less than a specified value (e.g., 0.002%/min) for a set duration.

-

-

Data Acquisition:

-

The microbalance continuously records the sample mass throughout the experiment.

-

The instrument software plots the percentage change in mass against the target relative humidity.

-

-

Data Analysis:

-

The resulting plot is the moisture sorption-desorption isotherm.

-

Analyze the shape of the isotherm to understand the sorption mechanism.

-

The difference between the sorption and desorption curves is known as hysteresis, which can indicate changes in the material's structure.

-

3.1.3. Illustrative Example: Sorption Isotherm of a Magnesium Salt

As specific DVS data for this compound is unavailable, the following table presents hypothetical data illustrating a Type II isotherm, common for many crystalline solids, which could be expected for a "slightly hygroscopic" material.

| Relative Humidity (%) | % Mass Change (Sorption) | % Mass Change (Desorption) |

| 0 | 0.00 | 0.15 |

| 10 | 0.25 | 0.35 |

| 20 | 0.45 | 0.55 |

| 30 | 0.60 | 0.70 |

| 40 | 0.75 | 0.85 |

| 50 | 0.90 | 1.00 |

| 60 | 1.10 | 1.20 |

| 70 | 1.35 | 1.45 |

| 80 | 1.70 | 1.80 |

| 90 | 2.50 | 2.50 |

| 95 | 3.80 | 3.80 |

This hypothetical data would generate an S-shaped isotherm, indicating monolayer adsorption at lower RH, followed by multilayer adsorption at higher RH.

European Pharmacopoeia Method for Hygroscopicity Classification

The European Pharmacopoeia provides a standardized method for classifying the hygroscopicity of a substance.[7] This method is simpler than DVS but provides a valuable classification for quality control purposes.

3.2.1. Experimental Protocol: Ph. Eur. Hygroscopicity Test

-

Sample Preparation: Weigh approximately 1 gram of this compound into a tared, shallow weighing bottle.

-

Controlled Environment: Place the open weighing bottle in a desiccator containing a saturated solution of ammonium chloride, which maintains a relative humidity of approximately 80% at 25 °C.

-

Equilibration: Store the desiccator at 25 °C ± 1 °C for 24 hours.

-

Mass Determination: After 24 hours, remove the weighing bottle, close it, and immediately weigh it.

-

Calculation: Calculate the percentage increase in mass.

3.2.2. Classification Criteria

The substance is classified based on the percentage weight gain:

| Classification | Weight Gain (% w/w) |

| Non-hygroscopic | ≤ 0.12 |

| Slightly hygroscopic | > 0.12 and < 2.0 |

| Hygroscopic | ≥ 2.0 and < 15.0 |

| Very hygroscopic | ≥ 15.0 |

Given that this compound is described as "slightly hygroscopic," one would expect a weight gain in the range of 0.12% to 2.0% under these test conditions.

Karl Fischer Titration for Water Content Determination

Karl Fischer (KF) titration is a highly accurate and specific method for determining the water content of a substance.[8] It is the gold standard for water content analysis in the pharmaceutical industry.[9]

3.3.1. Principle of Karl Fischer Titration

The KF titration is based on a chemical reaction between iodine and water in the presence of sulfur dioxide, a base (typically imidazole), and an alcohol (e.g., methanol).[9] The endpoint of the titration is reached when all the water in the sample has reacted.

3.3.2. Experimental Protocol: Volumetric Karl Fischer Titration

-

Instrument Preparation: The titration vessel is filled with a suitable solvent (e.g., methanol) and pre-titrated with the Karl Fischer reagent to a stable endpoint to eliminate any residual moisture.

-

Sample Introduction: A precisely weighed amount of the this compound sample is introduced into the titration vessel.

-

Titration: The sample is titrated with a standardized Karl Fischer reagent.

-

Endpoint Detection: The endpoint is detected potentiometrically.

-

Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Implications of Hygroscopicity for this compound in Pharmaceutical Applications

The hygroscopic nature of this compound, even if slight, has significant implications for its use in pharmaceutical formulations.

Physical Stability

Moisture uptake can lead to several physical stability issues:

-

Caking and Clumping: Adsorbed moisture can form liquid bridges between particles, leading to agglomeration and loss of flowability.

-

Changes in Crystal Structure: Moisture can induce phase transitions, such as the conversion of an anhydrous form to a hydrate. This can alter the material's physical and chemical properties.

-

Deliquescence: Although unlikely for a "slightly hygroscopic" material, excessive moisture uptake could lead to partial or complete dissolution.

Chemical Stability

Water can act as a reactant or a plasticizer, accelerating chemical degradation pathways such as hydrolysis.[10] For a substance like this compound, this could potentially lead to the formation of propionic acid and magnesium hydroxide.

Manufacturing and Formulation

Hygroscopicity can pose challenges during various manufacturing processes:

-

Powder Flow: Poor flowability due to moisture can lead to inconsistencies in die filling during tableting and inaccurate dosing in capsule filling.

-

Compaction: The presence of moisture can affect the compressibility of the powder and the mechanical properties of the resulting tablets.

-

Adhesion: Hygroscopic powders may adhere to manufacturing equipment, leading to processing difficulties and yield loss.

Figure 3: Consequences of hygroscopicity in pharmaceutical development.

Strategies for Mitigating Hygroscopicity-Related Challenges

To ensure the quality and stability of formulations containing this compound, several strategies can be employed:

-

Controlled Manufacturing Environment: Maintaining low relative humidity in manufacturing areas is crucial to minimize moisture uptake during processing.

-

Formulation Design:

-

Excipient Selection: Incorporating hydrophobic excipients, such as magnesium stearate, can help to repel moisture.

-

Film Coating: Applying a moisture-barrier film coat to tablets can protect the core from atmospheric moisture.[11]

-

Encapsulation: Encapsulating the hygroscopic active ingredient can provide a physical barrier against moisture.[11]

-

-

Packaging: Utilizing packaging with a high moisture barrier, such as blister packs with aluminum foil, and including desiccants can protect the product during storage and transport.

Conclusion: A Call for Quantitative Characterization

This compound's classification as "slightly hygroscopic" provides a useful starting point, but a comprehensive understanding of its interaction with water vapor is essential for robust and reliable pharmaceutical product development. The methodologies outlined in this guide, particularly Dynamic Vapor Sorption, offer the means to generate the quantitative data—sorption isotherms, critical relative humidity points, and kinetic profiles—necessary to de-risk the formulation and manufacturing processes.

As Senior Application Scientists, it is our responsibility to move beyond qualitative descriptors and embrace quantitative characterization. By applying these principles and techniques, researchers and drug development professionals can ensure the development of stable, effective, and high-quality pharmaceutical products containing this compound.

References

- 1. wbcil.com [wbcil.com]

- 2. Buy this compound | 557-27-7 [smolecule.com]

- 3. wbcil.com [wbcil.com]

- 4. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 5. mt.com [mt.com]

- 6. aqualab.com [aqualab.com]

- 7. acp.copernicus.org [acp.copernicus.org]

- 8. ACP - A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols [acp.copernicus.org]

- 9. Impact of Different Hydrate Forms of Magnesium Stearate as a Flow Control Agent on the Physical Stability and Inhalation Efficiency of Carrier-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An examination of the moisture sorption characteristics of commercial magnesium stearate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lohmann-minerals.com [lohmann-minerals.com]

An In-Depth Technical Guide to the Physicochemical Properties of Magnesium Propionate

Abstract

This technical guide provides a comprehensive analysis of magnesium propionate (C₆H₁₀MgO₄), a magnesium salt of propionic acid. It details the compound's core physicochemical properties, with a primary focus on the determination and significance of its molecular weight. This document outlines the compound's chemical structure, synthesis, and key characteristics such as solubility and stability. Furthermore, it presents a detailed protocol for the preparation of standard molar solutions, a fundamental procedure in research and development that is critically dependent on an accurate molecular weight. The guide also discusses the compound's primary applications in the pharmaceutical, cosmetic, and food industries, as well as essential safety and handling information. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction to this compound

This compound is an organic salt formed from the reaction of a magnesium ion (Mg²⁺) with two propionate anions (CH₃CH₂COO⁻).[1] It is a compound of significant interest across various scientific disciplines due to its dual functionality. It serves as an effective preservative by inhibiting the growth of mold and some bacteria, and also acts as a bioavailable source of magnesium, an essential mineral for numerous physiological processes.[2][3][4]